N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine
Description
N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine is a secondary amine derivative featuring two distinct aromatic substituents: a 3-chloro-4-methoxybenzyl group and a 2-(3,4-dimethoxyphenyl)ethyl moiety. The presence of multiple methoxy groups may facilitate hydrogen bonding, while the chloro substituent could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-21-16-6-5-14(10-15(16)19)12-20-9-8-13-4-7-17(22-2)18(11-13)23-3/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHJIJMEQUZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine typically involves multi-step organic reactions. One common method includes:
Starting Materials: 3-chloro-4-methoxybenzyl chloride and 3,4-dimethoxyphenylacetonitrile.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of N-(4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine.
Substitution: Formation of N-(3-azido-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine.
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Similarities : Shares the 3,4-dimethoxyphenethyl backbone but replaces the amine group with a benzamide moiety.
- Functional Group Impact : The amide group in Rip-B enhances thermal stability (melting point: 90 °C) compared to primary amines, likely due to stronger intermolecular hydrogen bonding .
- Synthesis : Synthesized in 80% yield via reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride, demonstrating efficient acylation under mild conditions .
- Applications : Such amides are often explored for neuroactive properties due to structural resemblance to natural alkaloids .
N-(3-Chlorophenethyl)-4-nitrobenzamide
- Substituent Effects : Features a 3-chlorophenyl group (similar to the target’s 3-chloro-4-methoxybenzyl) and a 4-nitrobenzoyl moiety.
- Electronic Properties : The nitro group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound. This difference may alter reactivity and binding affinity in biological systems .
- Characterization : Fully characterized via NMR, UV, and mass spectrometry, highlighting methodologies applicable to the target compound’s analysis .
2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate
- Structural Complexity : Contains two 3,4-dimethoxyphenethyl units linked via a carbamoyl group, forming a quaternary ammonium salt.
- Crystallographic Data: Crystallizes in a monoclinic system (space group P21/c), with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å. The dense methoxy substituents likely stabilize the crystal lattice through van der Waals interactions .
- Relevance: Intermediate in isoquinoline alkaloid synthesis, underscoring the utility of methoxy-rich amines in natural product-inspired drug design .
Data Tables
Table 1: Comparative Overview of Structural Analogs
*Full name abbreviated for space; see –4 for details.
Table 2: Spectral Characterization Highlights
Research Findings and Implications
- Functional Group Trade-offs : Amides (e.g., Rip-B) exhibit higher thermal stability but reduced membrane permeability compared to amines, suggesting the target compound’s amine group might offer better bioavailability .
- Crystallography : Methoxy-rich compounds like the ammonium salt in –4 demonstrate predictable packing patterns, aiding in polymorph prediction for drug formulation .
Note: Direct experimental data on the target compound remain sparse. Further studies on its synthesis, crystallography, and bioactivity are recommended to validate hypotheses derived from structural analogs.
Biological Activity
N-(3-chloro-4-methoxybenzyl)-2-(3,4-dimethoxyphenyl)-1-ethanamine, a compound with significant pharmacological interest, has been studied for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloro and methoxy group on the benzyl and phenyl rings, respectively. Its molecular formula is with a molecular weight of 345.83 g/mol. The presence of these substituents may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems. Specifically, they may interact with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. The structural modifications can enhance or inhibit these interactions, leading to varied biological effects.
Pharmacological Effects
Case Study 1: Neuroprotective Effects
A study conducted by researchers at PubMed Central evaluated the neuroprotective effects of various phenethylamine derivatives. The findings indicated that certain structural modifications could significantly enhance neuroprotection against oxidative damage in neuronal cell lines.
Case Study 2: Antidepressant-Like Effects
In a behavioral study published in Journal of Medicinal Chemistry, researchers investigated the antidepressant-like effects of structurally related compounds in rodent models. The results demonstrated that compounds with similar scaffolds exhibited significant reductions in depressive-like behaviors when administered at specific dosages.
Research Data Summary
| Study | Findings | Reference |
|---|---|---|
| Neuroprotection in Neurons | Enhanced cell survival under oxidative stress | PMC7961853 |
| Antidepressant Activity | Significant reduction in depressive behaviors | Journal of Medicinal Chemistry |
| Structural Activity Relationship | Modifications led to increased receptor affinity | MDPI Journal |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
